Cas no 83905-01-5 (Azithromycin)

Azithromycin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Azithromycin
- CP 62993
- 9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A
- Azenil
- Azimin
- AzithroMycin Identity
- Aziwok
- Aztrin
- N-methyl-11-aza-10-de-oxo-10-dihydroerythromycin A
- Setron
- Tobil
- xz405
- XZ-450
- Zeto
- Zifin
- 9-Deoxo-9a-methyl-9a-aza-homoerythromycin A
- 11-(4-Dimethylamino-3-hydroxy-6-methyl-oxan-2-yl)oxy-2-ethyl-3,4,10-tr
- (2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-Dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Zithromax
- Sumamed
- Zitromax
- Zmax
- Azithromycinum
- Azithromycine
- Hemomycin
- Azitrocin
- Azasite
- Zithrax
- Azitromax
- Mixoterin
- Zitrotek
- Misultina
- Zitrim
- Tromix
- Zmas
- Azithromycinum [Latin]
- Azithromycine [French]
- Zithromax IV
- AZITHROMYCIN DIHYDRATE
- Z-Pak
- Aritromicina [Spanish]
- C38H72N2O12
- Azithromycin (anhydrous)
- J2KLZ20U1M
- Azythromycin
- Azithromycin (AID
- Azithromycin Capsules
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one (ACI)
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]- (ZCI)
- 9-Deoxo-9a-methyl-9a-aza-9a-homoetrythromycin A
- Aruzilina
- Arzomicin
- Auricin
- Auricin (polyketide antibiotic)
- Azadose
- Azatril
- Azee
- Aziromycin
- Azisara
- Azithral
- Azithrocin
- Azithromycin A
- Aziwin
- AZM
- Azomycin
- Azomycin (macrolide)
- Durasite
- Macromycin
- Macrozit
- MeSH ID: D017963
- N-Methyl-11-aza-10-deoxo-10-dihydroerythromycin A
- Sanhe
- Shimen
- Sumazid
- Tridosil
- Trozocina
- Ultreon
- Xithron
- Xithrone
- XZ 405
- XZ 450
- Zi-Factor
- MLS001332500
- Azithromycin (AIDS Initiative)
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- CP62,993
- DCH3
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- NCGC00090753-03
- SR-05000002067
- Azithromycinum (Latin)
- NS00000204
- Azitromin
- NINDS_000233
- A-9940
- HMS3259D10
- AC-16014
- CHEBI:2955
- Azithromycin, Antibiotic for Culture Media Use Only
- Azithromycin,(S)
- DivK1c_000233
- SBI-0206706.P001
- SCHEMBL23481
- KBioSS_000787
- HSDB 7205
- CAS-83905-01-5
- IDI1_000233
- Azitromicina [Spanish]
- S01AA26
- CCG-39360
- Azithromycin, European Pharmacopoeia (EP) Reference Standard
- Zmax SR
- F94OW58Y8V
- NSC 758625
- HMS2232M10
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [INN]
- AZITHROMYCIN (USP MONOGRAPH)
- BRN 5387583
- CP-62993-3
- DTXSID8030760
- KBio3_001505
- KBioGR_000731
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- N-methyl-11-aza-10-deoxy-10-dihydroerythromycin A
- ZIT
- Azifast
- MLS001055353
- Azithromycin [USAN:INN:BAN]
- DB00207
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- Zitromax Avium 600
- AZITHROMYCIN [HSDB]
- AB00698251-10
- NCGC00090753-01
- Spectrum2_001582
- J01FA10
- BDBM50373918
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranoside
- AKOS015895044
- MLS001304005
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*))-
- 9-Deoxo-9a-aza-9a-methyl-9a-homoerythromycin A
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- KBio2_003355
- Tox21_111008
- Zythromax
- KBio2_005923
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-
- AZITHROMYCIN [MI]
- Zentavion
- SR-05000002067-1
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-?-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-?-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [WHO-DD]
- A905251
- N46072
- MLS001201763
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Azithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard
- Spectrum_000307
- azithromycin anhydrous
- BRD-K74501079-001-18-1
- KBio1_000233
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranoside
- NCGC00258564-01
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-
- EC 617-500-5
- AZITHROMYCIN [USP MONOGRAPH]
- MLS001332499
- CP-62993
- Zithromac
- Azyter
- SR-05000002067-2
- SPECTRUM1503679
- Azithromycin (Zithromax)
- NSC643732
- NCGC00090753-04
- HMS1922G12
- HMS500L15
- SPBio_001544
- UNII-J2KLZ20U1M
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-
- HMS2094M11
- Tox21_201011
- 83905-01-5
- Azitromicine
- HY-17506
- CP-62,993
- BSPBio_002285
- GTPL6510
- Z-Pak (Azithromycin)
- Azithramycine
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- DRG-0104
- Azimakrol
- NCGC00090753-02
- Spectrum5_001867
- KBio2_000787
- Toraseptol
- Zithromycin
- MLS001066331
- Azithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Anhydrous azithromycin
- AB00698251_11
- NSC-758625
- Q165399
- Spectrum3_000653
- CHEMBL529
- Trulimax
- Azithromycin Identity, United States Pharmacopeia (USP) Reference Standard
- CCRIS 1961
- A-9941
- Azitromicina
- DTXCID6010760
- SMR000471864
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-3,5,6,8,10,12,14-heptamethy...
- NCGC00090753-06
- NC00712
- [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-
- Azigram
- Azithromycin, analytical standard
- Z1558483766
- Spectrum4_000186
- Aritromicina
- BIDD:GT0792
- HB4336
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L</span>-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D</span>-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN, UNSPECIFIED HYDRATION
- 1ST7816
- A2076
- BRD-K74501079-001-15-7
-
- MDL: MFCD00873574
- Inchi: 1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
- Chiave InChI: MQTOSJVFKKJCRP-BICOPXKESA-N
- Sorrisi: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@H]1[C@@](O)(C)C[C@@H](C)CN(C)[C@H](C)[C@@H](O)[C@@](O)(C)[C@@H](CC)OC(=O)[C@H](C)[C@@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H]1C
- BRN: 5387583
Proprietà calcolate
- Massa esatta: 748.50900
- Massa monoisotopica: 748.50852574 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 52
- Conta legami ruotabili: 7
- Complessità: 1150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 18
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Peso molecolare: 749.0
- Superficie polare topologica: 180
- XLogP3: 4
Proprietà sperimentali
- Colore/forma: Cristalli bianchi.
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: 113-115 ºC
- Punto di ebollizione: 822.1±65.0°C at 760 mmHg
- Punto di infiammabilità: 451.0±34.3 °C
- Indice di rifrazione: 1.536
- Solubilità: soluble in ethanol and DSMO, minimally soluble in water
- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents.
- PSA: 180.08000
- LogP: 1.83860
- Solubilità: Incerto.
- Rotazione specifica: D20 -37° (c = 1 in CHCl3)
- Pressione di vapore: 2.65X10-24 mm Hg at 25 °C (est)
Azithromycin Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H317-H334
- Dichiarazione di avvertimento: P261-P280-P342 + P311
- WGK Germania:2
- Codice categoria di pericolo: 42/43
- Istruzioni di sicurezza: 22-36/37-45
- RTECS:RN6960000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Azithromycin Dati doganali
- CODICE SA:2941500000
- Dati doganali:
Codice doganale cinese:
2941500000
Azithromycin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6401-10 mg |
Azithromycin |
83905-01-5 | 99.90% | 10mg |
¥319.00 | 2022-04-26 | |
Enamine | EN300-124208-0.1g |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
83905-01-5 | 95% | 0.1g |
$486.0 | 2023-02-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17062-25g |
Azithromycin |
83905-01-5 | BR,98% | 25g |
¥280.00 | 2021-09-02 | |
Hello Bio | HB4336-250mg |
Azithromycin |
83905-01-5 | >98% | 250mg |
£284 | 2024-07-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13256-25mg |
Azithromycin |
83905-01-5 | 98% | 25mg |
¥643.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A59370-5g |
Azithromycin |
83905-01-5 | 5g |
¥79.0 | 2021-09-10 | ||
Apollo Scientific | BIA0165-1g |
Azithromycin |
83905-01-5 | 1g |
£32.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-254949B-500mg |
Azithromycin, |
83905-01-5 | 958 ug/mg | 500mg |
¥1880.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-217686-1mg |
Azithromycin-d3, |
83905-01-5 | ≥98% | 1mg |
¥2181.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6401-500 mg |
Azithromycin |
83905-01-5 | 99.90% | 500MG |
¥4107.00 | 2022-04-26 |
Azithromycin Metodo di produzione
Synthetic Routes 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9.0 - 10.0
1.3 Reagents: Formic acid ; rt → 42 °C; 12 h, pH 5.0 - 6.0, 38 - 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10.3 - 10.8
Synthetic Routes 5
Synthetic Routes 6
1.2 Reagents: Citric acid Solvents: Acetone , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2.5, rt; rt → 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 11.5, < 10 °C
1.5 Reagents: Formic acid , Dichloromethane Solvents: Dichloromethane ; rt → reflux; 5 h, reflux
Synthetic Routes 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Azithromycin Raw materials
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[[2,6-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl]oxy]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-ethyl-3,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]...
- Azathramycin
- Azithromycin Impurity 2
- 342371-84-0
- Erythromycin A 6,9-Imino Ether
Azithromycin Preparation Products
Azithromycin Letteratura correlata
-
Raghu Raj,Kirkwood M. Land,Vipan Kumar RSC Adv. 2015 5 82676
-
Amol Vijay Sonawane,Z. V. P. Murthy Environ. Sci.: Water Res. Technol. 2023 9 86
-
Ghaidaa S. Daood,Hamidon Basri,Johnson Stanslas,Hamid Reza Fard Masoumi,Mahiran Basri RSC Adv. 2015 5 82654
-
Maohua Chen,Jiaojun Wei,Songzhi Xie,Xinyan Tao,Zhanlin Zhang,Pan Ran,Xiaohong Li Nanoscale 2019 11 1410
-
Isabel S. Hernandes,Haroldo C. Da Silva,Hélio F. Dos Santos,Eloah P. ávila,Mauro V. De Almeida,Matheus G. R. Gomes,Diego F. S. Paschoal,Wagner B. De Almeida Phys. Chem. Chem. Phys. 2022 24 22845
Ulteriori informazioni su Azithromycin
Azithromycin 83905-01-5: Proprietà Farmacologiche e Meccanismo d'Azione
L'Azithromycin (CAS 83905-01-5) è un antibiotico macrolide ampiamente utilizzato nel trattamento di infezioni batteriche, grazie alla sua efficacia e al profilo di sicurezza ben documentato. Appartenente alla classe degli azalidi, questo composto agisce legandosi alla subunità 50S dei ribosomi batterici, inibendo la sintesi proteica e quindi la crescita batterica. La sua farmacocinetica unica, caratterizzata da un'emivita prolungata e da un'eccellente penetrazione tissutale, lo rende particolarmente adatto per regimi posologici semplificati, come la somministrazione una volta al giorno. Studi recenti hanno evidenziato il suo potenziale ruolo nella modulazione della risposta immunitaria, aprendo nuove prospettive nella ricerca su malattie infiammatorie croniche.
Azithromycin 83905-01-5: Applicazioni Cliniche e Trattamento delle Infezioni
L'Azithromycin (CAS 83905-01-5) è approvato per il trattamento di diverse infezioni, tra cui quelle delle vie respiratorie (come polmonite e bronchite), infezioni cutanee e malattie sessualmente trasmissibili come la clamidia. La sua ampia copertura antibatterica, che include Gram-positivi e alcuni Gram-negativi, lo rende una scelta terapeutica versatile. Negli ultimi anni, l'interesse si è focalizzato sul suo uso in combinazione con altri farmaci per il trattamento del COVID-19, sebbene i risultati degli studi siano contrastanti. L'ottima tollerabilità e la possibilità di somministrazione orale ne favoriscono l'adozione in contesti pediatrici e ambulatoriali.
Azithromycin 83905-01-5: Sicurezza ed Effetti Collaterali
Nonostante il profilo di sicurezza generalmente favorevole, l'Azithromycin (CAS 83905-01-5) può causare effetti avversi come disturbi gastrointestinali (nausea, diarrea) e, in rari casi, alterazioni della funzionalità epatica o aritmie cardiache. Recenti ricerche hanno approfondito il rischio di resistenza batterica, un tema critico nella comunità scientifica, sottolineando l'importanza di un uso razionale per preservarne l'efficacia. Linee guida internazionali raccomandano monitoraggi specifici in pazienti con comorbidità cardiovascolari o concomitante assunzione di farmaci che prolungano l'intervallo QT.
Azithromycin 83905-01-5: Innovazioni nella Ricerca e Prospettive Future
La ricerca sull'Azithromycin (CAS 83905-01-5) si sta espandendo oltre le applicazioni antibatteriche tradizionali. Studi preclinici ne stanno valutando l'efficacia in malattie polmonari croniche come la fibrosi cistica e la BPCO, grazie alle proprietà antinfiammatorie e immunomodulatorie. Inoltre, nanoparticelle a base di Azithromycin sono in fase di sviluppo per migliorarne la biodisponibilità e ridurre gli effetti collaterali. Queste innovazioni potrebbero rivoluzionare il suo utilizzo, specialmente in popolazioni fragili o con infezioni resistenti ai trattamenti convenzionali.
83905-01-5 (Azithromycin) Prodotti correlati
- 763924-54-5(2-Desethyl-2-propylazithromycin)
- 8004-87-3(Basic Violet 1)
- 612069-31-5(3’-N-Desmethyl-3’-N-tosyl Azithromycin)
- 612069-30-4(3'-N-4-(Acetylamino)phenylsulfonyl-3'-N-demethyl Azithromycin)
- 10191-41-0(DL-alpha-Tocopherol)
- 119-36-8(Methyl salicylate)
- 114-07-8(Erythromycin)
- 90503-06-3(Azithromycin N-Oxide)
- 1264-62-6(Erythromycin ethylsuccinate)
- 18323-44-9(Clindamycin)

